Batzelladine I

Description

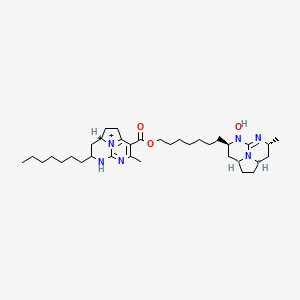

Structure

2D Structure

Properties

CAS No. |

188112-86-9 |

|---|---|

Molecular Formula |

C35H57N6O3+ |

Molecular Weight |

609.9 g/mol |

IUPAC Name |

7-[(1S,4S,6R,10R)-7-hydroxy-10-methyl-7,9,12-triazatricyclo[6.3.1.04,12]dodec-8-en-6-yl]heptyl (1S)-10-heptyl-6-methyl-7,9-diaza-12-azoniatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-5-carboxylate |

InChI |

InChI=1S/C35H56N6O3/c1-4-5-6-8-11-14-26-22-28-18-19-31-32(25(3)37-34(38-26)40(28)31)33(42)44-20-13-10-7-9-12-15-30-23-29-17-16-27-21-24(2)36-35(39(27)29)41(30)43/h24,26-30,43H,4-23H2,1-3H3/p+1/t24-,26?,27+,28+,29+,30-/m1/s1 |

InChI Key |

NNMOCIQZSZKYEQ-WGJBBYDGSA-O |

Isomeric SMILES |

CCCCCCCC1C[C@@H]2CCC3=[N+]2C(=NC(=C3C(=O)OCCCCCCC[C@@H]4C[C@@H]5CC[C@@H]6N5C(=N[C@@H](C6)C)N4O)C)N1 |

Canonical SMILES |

CCCCCCCC1CC2CCC3=[N+]2C(=NC(=C3C(=O)OCCCCCCCC4CC5CCC6N5C(=NC(C6)C)N4O)C)N1 |

Origin of Product |

United States |

Structural Architecture and Stereochemical Considerations of Batzelladine I

Core Tricyclic Guanidinium (B1211019) Motif Analysis

The foundational structural element of all batzelladine alkaloids, including Batzelladine I, is a rigid tricyclic guanidinium core. mdpi.comnih.gov This core is built upon a (5,6,8b)-triazaperhydroacenaphthylene skeleton. nih.gov A key feature of this motif is the guanidine (B92328) group embedded within the tricyclic ring system, which distinguishes it from related alkaloids like the ptilocaulins where the guanidine is terminal. mdpi.com The core also incorporates a pyrrolidine (B122466) ring, which can adopt either a cis- or trans-fused stereoconfiguration relative to the rest of the tricycle. chemrxiv.org This fundamental unit serves as the "vessel" to which various side chains are attached. nih.govnih.gov

Diversity of Side Chain Linkages and Guanidine Moieties within the Batzelladine Class

This compound belongs to a subset of these alkaloids, Batzelladines F-I, which were isolated from a Jamaican Batzella sp. sponge. mdpi.comsemanticscholar.org A defining characteristic of this group is the presence of two tricyclic guanidine units connected by a linker chain. mdpi.com Further structural variation within the class arises from differences in the length and degree of unsaturation of alkyl chains at various positions on the core. mdpi.com

Stereochemical Elucidation and Challenges in Batzelladine Alkaloids

The stereochemical assignment of batzelladine alkaloids is a significant challenge for chemists, and for many compounds, various stereochemical details remain unresolved. nih.gov The complexity stems from the numerous stereocenters present in the molecule. Furthermore, the inherent basicity and nucleophilicity of the nitrogen atoms within the guanidine structures can lead to stereochemical instability during isolation and synthesis, complicating their definitive structural analysis. nih.gov

Determining the precise three-dimensional arrangement of atoms in batzelladine alkaloids requires a combination of sophisticated analytical and synthetic techniques. The relative stereochemistry of synthetic intermediates has been unequivocally established through methods like single-crystal X-ray analysis. nih.gov For the natural products themselves, where crystalline samples may not be available, structure elucidation often relies on a combination of extensive 2D NMR spectroscopy, including Nuclear Overhauser Effect (NOE) experiments, mass spectrometry, and Electronic Circular Dichroism (ECD). nih.govacs.org

However, due to the complexity and flexibility of these molecules, spectroscopic data alone can sometimes lead to incorrect assignments. acs.org Consequently, the definitive assignment of both relative and absolute stereochemistry often requires total synthesis. mdpi.com By synthesizing specific stereoisomers of a proposed structure and comparing their spectroscopic data to that of the natural product, chemists can confirm or revise the initial assignments. mdpi.comresearchgate.net This approach was crucial in clarifying the structures of Batzelladine C and D. mdpi.comacs.org

Research into this compound has been profoundly influenced by the structural revision of its close relative, Batzelladine F. acs.org The initial structural proposal for Batzelladine F suggested an anti relationship for the angular hydrogens on its tricyclic guanidine core. nih.gov However, extensive synthetic efforts to produce this structure resulted in a compound that did not match the natural isolate. acs.org

Through the stereoselective total synthesis of the syn-fused tricyclic guanidine fragment, researchers demonstrated that the natural product, in fact, possessed this syn stereochemistry, leading to a major revision of its proposed structure. acs.orgnih.gov This finding was critical, as it highlighted the potential for misassignment based on initial spectroscopic analysis alone. This work on Batzelladine F directly prompted a re-examination of the structures of the co-isolated Batzelladines G, H, and I, as they share the same tricyclic hydroxyguanidine moiety and were expected to have related stereochemistry. acs.org The rigorous process of synthesizing and revising the structure of Batzelladine F underscored the challenges inherent in this class and provided a critical framework for understanding the stereochemistry of its congeners, including this compound. acs.orgacs.org

Biosynthetic Pathways and Proposed Origins of Batzelladine Alkaloids

Proposed Biogenetic Routes to the Batzelladine Skeletal Framework

The core structure of the batzelladine alkaloids is a unique tricyclic guanidine (B92328) system. The proposed biogenetic pathway to this framework is believed to involve the condensation of two primary precursors: a polyketide-derived chain and a guanidine unit. researchgate.netresearchgate.netresearchgate.netgriffith.edu.au This hypothesis is strongly supported by numerous biomimetic syntheses that mimic the proposed natural processes. researchgate.net

The key transformation is envisioned as a sequential double Michael addition of guanidine to a bis-α,β-unsaturated ketone precursor. mdpi.com This cascade of reactions is thought to proceed as follows:

First Michael Addition: Guanidine, acting as a nucleophile, attacks one of the α,β-unsaturated ketone moieties on the polyketide chain.

Second Michael Addition (Intramolecular): The resulting enolate then undergoes an intramolecular Michael addition to the second α,β-unsaturated system.

Cyclization and Dehydration: Subsequent intramolecular cyclization and dehydration steps lead to the formation of the characteristic fused tricyclic guanidine skeleton.

This proposed route elegantly accounts for the formation of the complex and densely functionalized core of the batzelladines from relatively simple and readily available biological starting materials. The specific side chains and further structural elaborations found in different batzelladine analogs, including Batzelladine I, are thought to arise from variations in the initial polyketide chain and subsequent modifications.

Enzymatic Transformations and Putative Precursor Incorporation

While the chemical feasibility of the proposed biosynthetic route is well-supported by biomimetic laboratory syntheses, the specific enzymatic machinery that catalyzes these transformations in marine sponges remains largely uncharacterized. rsc.org It is hypothesized that a suite of enzymes is responsible for orchestrating the precise folding and cyclization of the precursors.

The putative precursors for batzelladine biosynthesis are a long-chain polyketide and guanidine, likely derived from arginine. researchgate.net The incorporation of these precursors is a central tenet of the proposed biosynthetic pathway. Although direct feeding studies with isotopically labeled precursors in Batzella sponges are challenging and not extensively reported in the available literature, the consistent success of biomimetic syntheses using these precursors provides strong indirect evidence for their involvement. researchgate.net

The enzymatic transformations likely include:

Polyketide Synthases (PKSs): Responsible for the assembly of the long-chain fatty acid-like precursor with precisely positioned ketone functionalities.

Guanidino-group Transferases: Enzymes that would facilitate the transfer of the guanidine group from a donor molecule like arginine to the polyketide chain.

Cyclases: A specific set of enzymes that would control the regio- and stereoselectivity of the subsequent cyclization reactions, leading to the specific stereochemistry observed in natural batzelladines.

Oxidoreductases: These enzymes would be responsible for any subsequent oxidation or reduction steps that modify the core skeleton or side chains.

It is important to note that many marine sponges harbor symbiotic microorganisms, and it is plausible that some or all of the biosynthetic enzymes are produced by these symbionts rather than the sponge itself. frontiersin.org

Unified Biosynthetic Models for the Ptilocaulin (B1678321) and Batzelladine Families

A significant intellectual advance in the study of guanidine alkaloids has been the development of a unified biosynthetic model that connects the batzelladine family with the structurally related ptilocaulin family of marine alkaloids. science.govnih.gov This model proposes that both families of compounds arise from a common intermediate, which can then be shunted down different pathways to yield the distinct structural scaffolds.

The unified model posits that the conjugate addition of guanidine to a bis-enone precursor leads to a key tricyclic intermediate. science.govnih.gov The fate of this intermediate then determines whether a ptilocaulin or a batzelladine is formed:

Pathway to Ptilocaulins: A 1,4-hydride addition to a specific enamine intermediate would lead to the formation of the ptilocaulin skeleton. science.govnih.gov

Pathway to Batzelladines: An alternative reduction or rearrangement of the common intermediate would give rise to the characteristic tricyclic core of the batzelladines.

This unified biosynthetic hypothesis is a powerful concept that brings a logical framework to the structural diversity observed in these families of marine alkaloids. It suggests that a relatively small set of biosynthetic machinery can be utilized to generate a wide array of complex and biologically active molecules. The specific factors that control the partitioning of the common intermediate between the two pathways are a subject of ongoing research.

Advanced Synthetic Methodologies for Batzelladine I and Its Analogs

Strategic Approaches to the Tricyclic Guanidine (B92328) Core Synthesis

The construction of the central tricyclic guanidine system is the cornerstone of any total synthesis of batzelladine alkaloids. Researchers have devised numerous innovative strategies to tackle this challenge, ranging from classic multicomponent reactions to modern transition-metal-catalyzed transformations.

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or a urea equivalent, has proven to be a powerful tool for the synthesis of dihydropyrimidine-containing structures, which are key precursors to the tricyclic guanidine core of batzelladines. To overcome challenges of stereocontrol and regioselectivity, tethered variants of the Biginelli reaction have been ingeniously developed and applied.

In the enantioselective total synthesis of (−)-Batzelladine D, a tethered Biginelli condensation was a pivotal step. This strategy involved the condensation of a guanidine aldehyde with an acetoacetic ester to form a 7-substituted-1-iminohexahydropyrrolo-[1,2-c]pyrimidine intermediate, establishing the desired anti stereochemistry of the methine hydrogens flanking the pyrrolidine (B122466) nitrogen. mdpi.com Similarly, the first enantioselective synthesis of the tricyclic guanidine fragment of Batzelladine B utilized a tethered Biginelli reaction between an enantioenriched hexahydropyrrolopyrimidine and methyl acetoacetate, affording the tricyclic core with a syn relationship between the angular C2a and C8a hydrogens. figshare.comnih.govacs.orgacs.org This approach yielded the desired product in an 82% yield with a 10:1 isomeric ratio. mdpi.com

The versatility of the tethered Biginelli reaction was further demonstrated in the synthesis of Batzelladine F. In one approach, the tricyclic guanidine portion was constructed by the condensation of a bicyclic guanidine hemiaminal with a β-keto ester, yielding the desired product in 82% yield. mdpi.com This strategy has also been extended to the assembly of linked polycyclic bisguanidine motifs resembling batzelladine alkaloids through double tethered Biginelli condensations. nih.gov

| Batzelladine Analog | Key Reactants in Tethered Biginelli Condensation | Stereochemical Outcome | Yield | Reference |

| (−)-Batzelladine D | Guanidine aldehyde and acetoacetic ester | anti | 55% for guanidinium (B1211019) acetate intermediate | mdpi.com |

| Batzelladine B fragment | Enantioenriched hexahydropyrrolopyrimidine and methyl acetoacetate | syn (10:1 isomer ratio) | 82% | mdpi.com |

| Batzelladine F fragment | Bicyclic guanidine hemiaminal and β-keto ester | Not specified | 82% | mdpi.com |

Successive 1,3-dipolar cycloaddition reactions have emerged as a robust strategy for constructing the 2,5-disubstituted pyrrolidine ring system embedded within the tricyclic guanidine core of batzelladines. This methodology offers a high degree of stereocontrol and has been successfully applied in the total synthesis of Batzelladine D and K. nih.govthieme-connect.com

In a stereoselective total synthesis of Batzelladine D, the initial step involved a 1,3-dipolar cycloaddition between a nitrone and 1-undecene to furnish an isoxazoline. A subsequent oxidation and a second 1,3-dipolar cycloaddition with methyl (E)-but-2-enoate stereoselectively constructed the key 2,5-disubstituted pyrrolidine precursor. thieme-connect.com This approach allows for the selective formation of either the cis or trans isomers of the pyrrolidine subunit by carefully choosing the reduction conditions for the nitrone intermediate. thieme-connect.com

A similar strategy was employed in the synthesis of Batzelladine K, where successive 1,3-dipolar cycloadditions of a cyclic nitrone were key to establishing the relative and absolute stereochemistry of the natural product. researchgate.net

| Batzelladine Analog | Key 1,3-Dipolar Cycloaddition Step | Key Intermediates | Overall Steps | Reference |

| Batzelladine D | Successive cycloadditions of a nitrone with an alkene and an α,β-unsaturated ester | Isoxazolines, 2,5-disubstituted pyrrolidine | 15 | nih.govthieme-connect.com |

| Batzelladine K | Successive 1,3-dipolar cycloadditions of a cyclic nitrone | Not specified | Not specified | researchgate.net |

The aza-Michael addition, the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, has been utilized as a key bond-forming reaction in the synthesis of the batzelladine core. This reaction can be part of a cascade sequence, leading to a rapid increase in molecular complexity.

In a convergent approach to (+)-Batzelladine B, E, and K, an aldol addition–retro-aldol–aza-Michael addition cascade was employed to convert a tropane intermediate into a bicyclic guanidine. nih.gov This sequence is believed to proceed through an acylallene intermediate. nih.gov Another synthesis of (+)-Batzelladine D involved an aza-Michael addition to a cross-metathesis product to yield a key precursor. mdpi.com Furthermore, a double intramolecular aza-Michael reaction has been developed as a strategy for the synthesis of quinolizidine alkaloids, demonstrating the potential of this reaction in constructing complex nitrogen-containing heterocycles. rsc.org

A highly convergent and diastereoselective [4+2] annulation of vinyl carbodiimides with chiral N-alkyl imines has been developed for the synthesis of the stereochemically rich tricyclic core of the batzelladine alkaloids. nih.govacs.org This strategy has been successfully applied to the total syntheses of (+)-Batzelladine A and (−)-Batzelladine D. acs.orgacs.org

The key [4+2] annulation step provides exclusive formation of a single diastereomer of the resulting bicyclic dihydropyrimidine. acs.org For example, the reaction between a vinyl carbodiimide and a chiral imine in the synthesis of Batzelladine D precursors yielded the desired (S,S)-diastereomer in high yields (62-98%). acs.org Subsequent steps, including a long-range directed hydrogenation and a diastereoselective intramolecular iodo-amination, were then used to establish the remaining stereocenters with excellent control. acs.org

| Batzelladine Analog | Key [4+2] Annulation Reactants | Diastereoselectivity | Yield of Annulation Product | Reference |

| (+)-Batzelladine A | Vinyl carbodiimide and chiral N-alkyl imine | High | Not specified | acs.orgacs.org |

| (−)-Batzelladine D | Vinyl carbodiimide and chiral N-alkyl imine | Exclusive (S,S)-diastereomer | 62-98% | acs.org |

Palladium-catalyzed carboamination reactions have emerged as a powerful method for the synthesis of nitrogen-containing heterocycles, including the cyclic guanidine structures found in batzelladine analogs. umich.edunih.gov This methodology allows for the convergent assembly of substituted pyrrolidines and other N-heterocycles from readily available starting materials.

The total synthesis of merobatzelladine B was achieved using a Pd-catalyzed alkene carboamination reaction as a key step. nih.gov This transformation involved the coupling of an acyclic N-allyl guanidine with an aryl or alkenyl halide to construct a substituted 5-membered cyclic guanidine. organic-chemistry.org This approach offers a concise route to these important structural motifs. organic-chemistry.org

Rhodium-catalyzed cycloaddition reactions have also found application in the synthesis of the batzelladine core. In an approach towards the synthesis of (−)-Batzelladine D, a rhodium-catalyzed allylic amination was a key transformation. mdpi.com This reaction, modified from Wilkinson's catalyst, was used to couple a sulfonylated Biginelli condensation product with another fragment. nih.gov While less common than other methods for this specific target, rhodium catalysis offers unique reactivity for the formation of C-N bonds and the construction of complex heterocyclic systems.

Utilization of Bicyclic β-Lactam Intermediates

A significant strategy in the synthesis of batzelladine alkaloids involves the use of a bicyclic β-lactam intermediate. This approach has proven effective in the stereocontrolled synthesis of (±)-batzelladine D and its stereochemical analogues. acs.org The β-lactam serves a dual purpose: it acts as a crucial controlling element for establishing the desired pyrrolidine stereochemistry and functions as a preactivated coupling partner for installing the ester side chain. acs.org

In a synthetic route developed by Lin and co-workers for (+)-batzelladine D, a β-lactam intermediate already containing the necessary hydroxyethyl side chain was employed as the starting material. mdpi.com This key intermediate was reacted with sodium benzenesulfinate and a Grignard reagent, leading to a subsequent cross-metathesis and an aza-Michael addition to construct the core structure. mdpi.comnih.gov This methodology highlights the efficiency of using a pre-functionalized bicyclic β-lactam to streamline the synthetic sequence and control stereochemistry.

| Step | Reactants | Key Transformation | Outcome |

| 1 | Bicyclic β-lactam, Sodium benzenesulfinate, Grignard reagent | Opening of the β-lactam ring and introduction of side chain precursor | Formation of intermediate for cross-metathesis mdpi.com |

| 2 | Resulting intermediate from Step 1 | Aza-Michael addition | Construction of the pyrrolidine ring system with controlled stereochemistry nih.gov |

| 3 | Resulting intermediate from Step 2 | Diastereoselective reduction and conversion | Yields (+)-batzelladine D nih.gov |

Free-Radical Cyclization Strategies

Free-radical cyclization offers a powerful method for constructing the heterocyclic core of batzelladine alkaloids. thieme-connect.com This strategy was notably applied by Evans and co-workers in the enantioselective total synthesis of (−)-batzelladine D. mdpi.com The key transformation in this pathway is a radical cyclization reaction that forms the pyrrolo[1,2-f]pyrimidine skeleton of the molecule. mdpi.com

The synthesis commenced with an acid-catalyzed Biginelli condensation followed by regioselective sulfonylation. mdpi.com A crucial subsequent step involved the generation of an azide, which facilitated the selective homolytic cleavage of a methyl halide, thereby obviating the need for a nitrogen-protecting group. mdpi.com The pivotal radical cyclization was achieved using tributyltin hydride and triethylborane, which produced the desired pyrrolidine ring system in a high yield of 80%. mdpi.com Subsequent hydrogenation and cyclization in the presence of an acyclic guanidine moiety completed the synthesis of (−)-batzelladine D. mdpi.com Radical cyclization reactions are valued in organic synthesis because they often proceed under mild conditions and exhibit high functional group tolerance, making them suitable for complex molecule synthesis. wikipedia.org

Enantioselective and Stereoselective Synthetic Pathways to Batzelladine Alkaloids

Achieving precise control over the multiple stereocenters within the batzelladine alkaloids is a central challenge in their synthesis. Several distinct and elegant strategies have been developed to address this, leading to the successful enantioselective and stereoselective synthesis of various members of the batzelladine family. nih.govnih.govnih.gov

One of the most prominent methods is the tethered Biginelli condensation , which was utilized by Overman and Cohen in the enantioselective total synthesis of batzelladine F. nih.govsemanticscholar.org This reaction was used to assemble both of the complex tricyclic guanidine fragments of the molecule. nih.gov The synthesis started from readily available enantioenriched β-hydroxy esters, ensuring the final product's chirality. nih.gov

Another powerful approach involves 1,3-dipolar cycloaddition reactions . This strategy was featured in the stereoselective total synthesis of batzelladine D, as reported by Nagasawa and colleagues. nih.govclockss.org Successive 1,3-dipolar cycloadditions were employed to construct the 2,5-disubstituted pyrrolidine ring system, a key structural component of the alkaloid. nih.gov

For the synthesis of (+)-batzelladine B, a formal rhodium-catalyzed [4+3] cycloaddition was a key step. nih.gov This reaction, using an N-amidinylpyrrole and a chiral α-diazo ester, allowed for the highly diastereoselective formation of a dehydrotropane intermediate, which was then elaborated into the final natural product. nih.gov

| Alkaloid | Key Stereocontrol Strategy | Starting Materials | Core Ring Formation |

| Batzelladine F | Tethered Biginelli Condensation | Enantioenriched β-hydroxy esters nih.govsemanticscholar.org | Assembly of tricyclic guanidine fragments nih.gov |

| Batzelladine D | 1,3-Dipolar Cycloaddition | Cyclic nitrone and allyl alcohol nih.govclockss.org | Formation of 2,5-disubstituted pyrrolidine ring nih.gov |

| Batzelladine B | Rhodium-Catalyzed [4+3] Cycloaddition | N-amidinylpyrrole, (S)-pantolactonyl α-diazo ester nih.gov | Diastereoselective formation of a dehydrotropane nih.gov |

| (-)-Batzelladine D | Free-Radical Cyclization | Azide-containing precursor mdpi.com | Formation of pyrrolo[1,2-f]pyrimidine skeleton mdpi.com |

Modular Synthetic Strategies for Analog Generation

A modular or divergent synthetic strategy is highly desirable as it allows for the generation of a library of analogs from a common intermediate, facilitating structure-activity relationship (SAR) studies. Such an approach has been successfully developed for batzelladine D, enabling the synthesis of the natural product as well as a series of its stereochemical analogues. acs.org

The concise synthetic route provides access to the target compounds in 8–12 steps from simple building blocks. acs.org A key feature of this strategy is the pinpoint stereocontrol around the tricyclic skeleton, which allows for a stereodivergent approach. acs.org The use of a bicyclic β-lactam intermediate is central to this modularity. acs.org This intermediate not only controls the stereochemistry of the pyrrolidine ring but also serves as an activated handle for coupling different side chains. acs.org This flexibility enables the generation of analogs by modifying either the core stereochemistry or the appended side chain, which proved instrumental in investigating the antimicrobial activity of batzelladine D and demonstrating that non-natural stereoisomers possess more potent activity. acs.org

Structure Activity Relationship Sar Studies of Batzelladine I and Its Derivatives

Impact of N-OH Functionality on Biological Activity (Specific to Batzelladine H and I)

The presence and position of a hydroxyl group on a nitrogen atom (N-OH functionality) within the tricyclic guanidine (B92328) system have been identified as a critical determinant of biological activity, particularly when comparing Batzelladine H and Batzelladine I. In silico molecular docking studies targeting the main protease (Mpro) of SARS-CoV-2 have revealed that these two compounds are among the most promising inhibitors within the batzelladine family. nih.govmdpi.com

Table 1: Comparative Binding Energies of Batzelladine H and I with SARS-CoV-2 Mpro

| Compound | Total Binding Energy (kcal/mol) |

|---|---|

| Batzelladine H | -24.21 ± 6.32 |

| This compound | -8.70 ± 5.29 |

Data sourced from in silico molecular dynamics simulations. nih.gov

Role of Spacer Length between Active Sites (Specific to Batzelladine H and I)

Batzelladine alkaloids like H and I are often dimeric structures, where two guanidine-containing moieties are connected by a linker or "spacer" chain. mdpi.com The length and flexibility of this spacer are crucial for the molecule's ability to adopt the optimal conformation for binding to its biological target. scienceopen.com The spacer effectively controls the distance and relative orientation of the two "active sites" (the tricyclic guanidine units), allowing them to engage with different binding pockets or subsites on a target enzyme simultaneously. nih.gov

In the context of inhibiting the SARS-CoV-2 main protease, the spacer length in Batzelladine H and I allows the terminal guanidine groups to span the active site and establish key interactions. nih.govnih.gov Studies that have synthesized and evaluated analogues with varying spacer lengths have demonstrated that this is a critical parameter for optimizing activity. An inappropriate spacer length can lead to a significant loss of potency, highlighting its importance in the molecular architecture for effective bioactivity. scienceopen.com

Influence of Degree of Unsaturation on Pharmacological Efficacy

For instance, the introduction of a double bond can flatten a portion of the ring system, altering its hydrophobic and electronic character and thereby affecting its interaction with target proteins. nih.gov SAR studies have indicated that the specific pattern of unsaturation is a key factor that modulates the biological activities of these compounds. nih.govscienceopen.com The difference in unsaturation between Batzelladine O and Batzelladine C, for example, is the presence of an additional Δ23 double bond in the side chain of Batzelladine O. mdpi.comnih.gov This structural modification, along with others, contributes to the distinct bioactivity profiles observed across the batzelladine family. nih.gov

Significance of Tricyclic Guanidine Core in Bioactivity

The fused tricyclic guanidine core is the hallmark of the batzelladine family and is considered essential for their biological activity. nih.govnih.gov This rigid, polycyclic system serves as a scaffold, positioning the other functional groups in a specific spatial orientation required for molecular recognition by biological targets. scienceopen.com The guanidinium (B1211019) group within this core is typically protonated at physiological pH, allowing it to form strong electrostatic interactions, such as salt bridges and hydrogen bonds, with negatively charged residues (e.g., aspartate, glutamate) in the active sites of enzymes like HIV gp120 or viral proteases. nih.govnih.gov

The essential role of this core has been confirmed through synthetic studies where analogues lacking the complete tricyclic system show a dramatic decrease in activity. nih.gov It has been explicitly identified that the tricyclic core of batzelladines is fundamental for their anti-HIV activity. nih.gov This structural motif provides a unique and rigid framework that is difficult to replicate with simpler acyclic or bicyclic systems, underscoring its importance as a key pharmacophore. nih.gov

Side Chain Contributions to Functional Activity

For example, studies on batzelladines A, B, and D revealed the significance of the side chain in their ability to inhibit the binding of HIV glycoprotein (B1211001) gp120 to human CD4 receptors. Batzelladines A and B were active in this assay, whereas Batzelladine D, which has a simpler side chain, was initially found to be inactive. nih.gov Similarly, the synthesis of analogues with varying alkyl side chain lengths has shown a direct correlation with antileishmanial and antibacterial activity. Analogues with a nonyl (nine-carbon) side chain exhibited the most potent antileishmanial activity. nih.gov The newly isolated Batzelladine P possesses two more carbons in its side chain compared to Batzelladine O, a difference that can influence its interaction with biological targets. scienceopen.commdpi.com

Table 2: Antileishmanial Activity of Batzelladine Analogues with Varying Side Chains

| Analogue | Substitution | IC₅₀ (μM) |

|---|---|---|

| 12c | Nonyl | 2.39 |

| 14c | Nonyl | 2.78 |

IC₅₀ values represent the concentration required to inhibit 50% of pathogen growth. nih.gov

Stereochemical Influence on Biological Efficacy

Stereochemistry plays a pivotal role in the biological efficacy of batzelladines, as the specific three-dimensional arrangement of atoms dictates how the molecule interacts with chiral biological macromolecules like proteins and receptors. mdpi.com The tricyclic guanidinium core of batzelladines contains multiple stereocenters, leading to the possibility of numerous stereoisomers, each with a potentially different biological profile. scienceopen.comnih.gov

Preclinical Efficacy Studies of Batzelladine Alkaloids in Disease Models

Antiviral Activity in Cellular Models

The unique structural features of batzelladine alkaloids have made them attractive candidates for antiviral research. Studies have explored their potential against significant human pathogens, including Human Immunodeficiency Virus-1 (HIV-1) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

Certain members of the batzelladine family have been identified as inhibitors of HIV-1 entry into host cells. The primary mechanism of action involves the disruption of the interaction between the viral envelope glycoprotein (B1211001) gp120 and the host cell's CD4 receptor, a critical step for viral fusion and entry. acs.org

Initial discoveries highlighted that batzelladines A and B were capable of inhibiting the binding of HIV gp120 to CD4 receptors. nih.gov Subsequent research on synthetic analogues has provided further insight into the structure-activity relationships of these compounds. For instance, a study evaluating a library of 28 batzelladine analogues found that the most effective inhibitors of HIV-1 envelope-mediated cell-cell fusion were structurally similar to batzelladine F, exhibiting IC₅₀ values in the low micromolar range. acs.orgnih.gov Modeling studies suggest that these inhibitors bind to the CD4 binding site on gp120, providing a molecular basis for their inhibitory activity. acs.orgnih.gov

| Compound/Analogue | Assay | Activity (IC₅₀) | Mechanism |

|---|---|---|---|

| Batzelladine A | gp120-CD4 Binding Inhibition | Data not specified | Inhibits binding of HIV gp120 to CD4 receptors |

| Batzelladine B | gp120-CD4 Binding Inhibition | Data not specified | Inhibits binding of HIV gp120 to CD4 receptors |

| Batzelladine F Analogues | HIV-1 Envelope-Mediated Cell-Cell Fusion | 0.8 - 3.0 µM | Block gp120-CD4 binding |

In the search for effective therapeutics against COVID-19, batzelladine alkaloids have been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. nih.govnih.gov Computational studies, including molecular docking and molecular dynamics simulations, have been employed to screen a library of batzelladine compounds against Mpro. nih.govnih.gov

These virtual screening efforts identified several promising candidates, with batzelladines H and I showing particularly strong binding affinities and stability within the Mpro active site. nih.govnih.gov The molecular docking predictions revealed favorable ligand-protein energy scores for batzelladines F, G, H, and I. nih.govnih.gov Further thermodynamic investigations through 100 ns molecular dynamics simulations confirmed the excellent stability of batzelladines H and I within the Mpro pocket. nih.gov Structure-activity relationship (SAR) studies highlighted the importance of the fused tricyclic guanidinic moieties, the degree of unsaturation, the position of N-OH functionality, and the length of the side chain for efficient protein-ligand interaction. nih.gov For Batzelladine I, specific residues such as P252, I249, F294, and V297 were identified as contributing to its binding to Mpro. nih.gov

| Compound | Target | Methodology | Key Findings |

|---|---|---|---|

| Batzelladine F | SARS-CoV-2 Mpro | Molecular Docking | Prominent ligand-protein energy score and binding affinity |

| Batzelladine G | SARS-CoV-2 Mpro | Molecular Docking | Prominent ligand-protein energy score and binding affinity |

| Batzelladine H | SARS-CoV-2 Mpro | Molecular Docking, Molecular Dynamics Simulation | Promising binding energy, excellent stability in Mpro pocket |

| This compound | SARS-CoV-2 Mpro | Molecular Docking, Molecular Dynamics Simulation | Promising binding energy, excellent stability in Mpro pocket |

Antiparasitic Activity in In Vitro and In Vivo Models (Excluding Human Trials)

Batzelladine alkaloids have also shown significant promise as antiparasitic agents, with demonstrated activity against the protozoan parasites responsible for malaria and leishmaniasis.

Malaria, caused by Plasmodium parasites, remains a major global health concern, exacerbated by the spread of drug-resistant strains. cdc.govnih.gov Batzelladine alkaloids have been evaluated for their activity against Plasmodium falciparum, the most lethal species causing malaria in humans.

Studies have shown that batzelladines F and L possess potent antiplasmodial activity. nih.govmalariaworld.org Batzelladine F was found to be more potent than batzelladine L against the chloroquine-sensitive 3D7 strain, with an IC₅₀ value of 0.13 µM. nih.gov Batzelladine L also demonstrated sub-micromolar activity against the 3D7 strain (IC₅₀ = 0.4 µM) and a chloroquine-resistant FcB1 strain (IC₅₀ = 0.3 µM). nih.gov Furthermore, synthetic analogues of batzelladine K have been synthesized and tested against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum. nih.govnih.gov Several of these analogues exhibited potent antimalarial activity, with some compounds showing IC₅₀ values in the low micromolar and even sub-micromolar range. nih.govnih.gov

| Compound/Analogue | P. falciparum Strain | Activity (IC₅₀) |

|---|---|---|

| Batzelladine F | 3D7 (sensitive) | 0.13 µM |

| Batzelladine L | 3D7 (sensitive) | 0.4 µM |

| FcB1 (resistant) | 0.3 µM | |

| Batzelladine K Analogue 14h | D6 (sensitive) | 1.25 µM |

| W2 (resistant) | 1.64 µM | |

| Batzelladine K Analogue 20l | D6 (sensitive) | 0.88 µM |

| W2 (resistant) | 1.07 µM |

Leishmaniasis is a parasitic disease caused by Leishmania protozoa, with visceral leishmaniasis, caused by Leishmania donovani, being the most severe form. Research into novel antileishmanial agents has included the evaluation of batzelladine alkaloids.

Synthetic analogues of batzelladine K have been assessed for their in vitro activity against L. donovani promastigotes. nih.gov Several analogues demonstrated potent antileishmanial activity, with compounds 12c and 14c being the most active, exhibiting IC₅₀ values of 2.39 µM and 2.78 µM, respectively. nih.gov In another study, two lead compounds, BZ-1 and BZ1-I, were developed and showed potent in vitro activity against L. donovani DD8 intracellular amastigotes, with IC₅₀ values of 0.59 µM and 0.40 µM, respectively. nih.gov These compounds were also found to be active against drug-resistant strains of L. donovani, suggesting a mechanism of action distinct from current therapies like amphotericin B and miltefosine. nih.gov

| Compound/Analogue | Leishmania Form | Activity (IC₅₀) | Activity (IC₉₀) |

|---|---|---|---|

| Batzelladine K Analogue 12c | Promastigote | 2.39 µM | 11.27 µM |

| Batzelladine K Analogue 14c | Promastigote | 2.78 µM | 12.76 µM |

| BZ-1 | Intracellular Amastigote | 0.59 ± 0.13 µM | Data not specified |

| BZ1-I | Intracellular Amastigote | 0.40 ± 0.38 µM | Data not specified |

To assess the in vivo efficacy of batzelladine alkaloids against malaria, studies have utilized murine models infected with Plasmodium berghei, a species that causes malaria in rodents and is a common model for human malaria. mdpi.comspringermedizin.de

Batzelladine F was selected as a representative compound for in vivo testing in a P. berghei (NK65 strain) infected mouse model. nih.gov The study, using a suppressive test, demonstrated that batzelladine F exhibited a significant reduction in parasitemia. nih.govmalariaworld.org On day 5 post-infection, a 94% reduction in parasitemia was observed, with sustained reductions of 60% and 77% on days 8 and 11, respectively. nih.gov Furthermore, the group of mice treated with batzelladine F showed a significantly higher survival rate compared to the untreated control group, indicating that the compound provided protection in this mouse model of malaria. nih.gov

| Compound | Plasmodium Species | In Vivo Model | Key Findings |

|---|---|---|---|

| Batzelladine F | P. berghei (NK65) | Mouse | 94% reduction in parasitemia on day 5 post-infection |

| 60% and 77% reduction on days 8 and 11, respectively | |||

| Significantly increased survival rate |

Antimicrobial Activity against Pathogenic Strains

The antimicrobial properties of batzelladine alkaloids have been a subject of scientific inquiry, given the urgent need for novel agents to combat drug-resistant pathogens. However, specific data focusing solely on the efficacy of this compound against a wide range of pathogenic microorganisms remain limited in publicly available scientific literature. While related compounds within the batzelladine family have demonstrated notable antimicrobial effects, direct and comprehensive studies on this compound are not extensively documented.

Bacterial Pathogen Assessment (e.g., ESKAPE pathogens)

There is a notable lack of specific data on the activity of this compound against the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). Research into the antibacterial properties of the batzelladine family has often focused on other derivatives. For instance, Batzelladine D has been evaluated against a panel of ESKAPE pathogens, showing moderate activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA) with a reported Minimum Inhibitory Concentration (MIC) of 8 μg/mL nih.gov. This highlights the potential of the batzelladine scaffold as a source of antibacterial agents. However, without direct studies on this compound, its efficacy against these critical bacterial threats remains undetermined.

Fungal Pathogen Assessment (e.g., Candida albicans)

Mycobacterial Activity

The activity of this compound against Mycobacterium species has not been specifically reported. However, the potential of the batzelladine alkaloids as a source of antimycobacterial agents is underscored by studies on other members of the family. Notably, Batzelladine L and Batzelladine N have demonstrated potent activity against Mycobacterium tuberculosis H37Rv, with reported MIC values of 1.68 µg/mL and 3.18 µg/mL, respectively researchgate.netresearchgate.net. The structural similarities between batzelladine alkaloids suggest that this compound could possess antimycobacterial properties, but empirical data from preclinical studies are required to substantiate this hypothesis.

Immunomodulatory Effects in Cellular Models

While specific immunomodulatory studies focusing exclusively on this compound are limited, research on a mixture containing this compound provides insight into its potential effects on immune cells. A study investigating novel alkaloids from a Jamaican sponge of the genus Batzella reported on the activity of Batzelladines F, G, and a mixture of H and I in a p56lck-CD4 dissociation assay nih.govfigshare.com. This assay is significant as the p56lck-CD4 complex is crucial for T-cell activation.

Advanced Analytical and Computational Methodologies in Batzelladine Research

Spectroscopic Techniques for Structural Characterization

The elucidation of the complex molecular framework of Batzelladine I has been heavily reliant on a combination of powerful spectroscopic methods. These techniques provide detailed information about the connectivity of atoms, the molecular weight, and the absolute stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) Applications

Mass Spectrometry Techniques

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is commonly used for this class of compounds. For this compound, the molecular formula has been established as C₃₅H₅₇N₆O₃⁺. This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

In addition to determining the molecular formula, tandem mass spectrometry (MS/MS) can provide valuable structural information through fragmentation analysis. While specific fragmentation data for this compound is not detailed in available literature, studies on similar batzelladine compounds reveal characteristic fragmentation patterns. For instance, the loss of specific side chains or fragments of the polycyclic core can help to confirm the proposed structure.

| Property | Value |

| Molecular Formula | C₃₅H₅₇N₆O₃⁺ |

| Exact Mass | 609.44921470 Da |

| Monoisotopic Mass | 609.44921470 Da |

Table 1: Mass Spectrometry Data for this compound.

Electronic Circular Dichroism (ECD) Spectroscopy

The determination of the absolute configuration of chiral centers in complex molecules like this compound is a significant challenge. Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique employed for this purpose. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule.

The experimental ECD spectrum of a natural product is compared with the theoretically calculated ECD spectra of its possible stereoisomers. This computational approach, often using time-dependent density functional theory (TD-DFT), has become a reliable method for assigning the absolute stereochemistry of natural products. While the specific ECD spectrum for this compound is not publicly available, this methodology has been successfully applied to determine the absolute configurations of other batzelladine alkaloids, providing a precedent for its use in confirming the stereochemistry of this compound.

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Analysis

High-Performance Liquid Chromatography (HPLC) is an essential technique in the study of batzelladine alkaloids, both for their isolation and for the analysis of stereoisomers. In the initial discovery of this compound, reversed-phase HPLC was likely employed as a key purification step to isolate the pure compound from the complex mixture of natural products extracted from the marine sponge Batzella sp..

Furthermore, chiral HPLC is a crucial method for the separation and analysis of stereoisomers. Given the multiple chiral centers in this compound, it can exist as a mixture of diastereomers and enantiomers. Chiral stationary phases (CSPs) within an HPLC column can interact differently with each stereoisomer, leading to their separation. This allows for the determination of the enantiomeric purity of a sample and the isolation of individual stereoisomers for further biological evaluation. While specific HPLC methods for the stereoisomer analysis of this compound are not detailed in the literature, the techniques are standard practice in the synthesis and analysis of complex chiral natural products.

Computational Chemistry Approaches

In addition to experimental techniques, computational chemistry plays a vital role in understanding the properties and potential biological activity of this compound. These in silico methods provide insights that can guide further experimental research.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein. This method is instrumental in understanding the potential mechanism of action of a bioactive compound like this compound.

Recent studies have utilized molecular docking to investigate the interaction of this compound with the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication. These simulations have provided valuable insights into the binding affinity and the specific molecular interactions between this compound and the active site of the Mpro enzyme. The results from these simulations can guide the design of more potent inhibitors.

| Parameter | Value |

| Binding Energy | |

| This compound - Mpro Complex | -8.70 ± 5.29 kcal/mol |

| Key Interacting Residues in Mpro | |

| P252 | -1.28 kcal/mol |

| I249 | -1.05 kcal/mol |

| F294 | -0.73 kcal/mol |

| V297 | -0.44 kcal/mol |

Table 2: Molecular Docking Simulation Data for this compound with SARS-CoV-2 Main Protease (Mpro). The table shows the total binding energy of the complex and the contribution of key amino acid residues in the Mpro active site to the binding.

Molecular Dynamics Simulations for Binding Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the stability of a ligand-protein complex over time. In the context of this compound, MD simulations have been employed to investigate its potential as an inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.

In a 2022 study, researchers performed 100-nanosecond MD simulations to thermodynamically investigate the stability of this compound and its closely related analogue, Batzelladine H, within the Mpro binding pocket. nih.gov The simulations revealed that both compounds demonstrated excellent stability within the enzyme's active site. nih.gov

To quantify the binding stability, Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations were performed. The total binding energy for the this compound-Mpro complex was calculated to be -8.70 ± 5.29 kcal/mol. nih.gov For comparison, the Batzelladine H-Mpro complex showed a lower (more favorable) total binding energy of -24.21 ± 6.32 kcal/mol. nih.gov These computational findings highlight the potential of the batzelladine scaffold for interacting with and inhibiting viral proteases.

The analysis also identified key amino acid residues that contribute to the binding interaction. For this compound, the residues P252, I249, F294, and V297 were found to have the most significant contributions to the binding energy, as detailed in the table below. nih.gov

Table 1: Key Residue Contributions to this compound Binding Energy with Mpro A negative value indicates a favorable contribution to binding stability.

| Amino Acid Residue | Contribution to Binding Energy (kcal/mol) |

|---|---|

| P252 | -1.28 |

| I249 | -1.05 |

| F294 | -0.73 |

| V297 | -0.44 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.org While a specific QSAR model focused solely on this compound has not been reported, a relevant 3D-QSAR study was conducted on tricyclic guanidine (B92328) analogues of Batzelladine K, targeting the Plasmodium falciparum lactate dehydrogenase enzyme (PfLDH) for anti-malarial drug development. frontiersin.orgnih.govnih.gov

This study provides a framework for how QSAR can be applied to the batzelladine scaffold. The researchers developed a predictive 3D-QSAR model based on docking-aligned conformations of 37 synthetic batzelladine analogues. frontiersin.orgnih.gov The model demonstrated strong predictive power for the compounds' anti-malarial activity. frontiersin.orgnih.govnih.gov

Key statistical metrics for the developed QSAR model are presented below:

Table 2: Statistical Validation of a 3D-QSAR Model for Batzelladine Analogues

| Statistical Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated) | 0.516 | Indicates good internal model predictivity. |

| r² (Test Set) | 0.91 | Shows excellent agreement between predicted and experimental IC₅₀ values for the test set compounds. |

| r² (Training Set) | 0.81 | Shows good correlation between predicted and experimental values for the compounds used to build the model. |

The success of this model suggests that QSAR studies could be a valuable tool for designing new this compound derivatives with enhanced or targeted biological activities, such as improved antiviral or antiparasitic potency, by identifying the key structural features that govern their function. frontiersin.orgnih.govnih.gov

In Vitro Assay Development for Biological Activity Profiling

ELISA-Based Interaction Assays

One of the first and most significant biological activities identified for the batzelladine family, including Batzelladines A and B, was the inhibition of the interaction between the HIV envelope glycoprotein (B1211001) gp120 and the human CD4 receptor, a critical step in viral entry. mdpi.comnih.gov An Enzyme-Linked Immunosorbent Assay (ELISA) is a standard and effective method for studying such protein-protein interactions and their inhibition.

A competitive ELISA format is particularly well-suited for profiling this compound's anti-HIV activity. In this setup, recombinant CD4 is immobilized on the surface of a microplate. Recombinant gp120, which has been pre-incubated with varying concentrations of the inhibitor (e.g., this compound), is then added to the plate. The amount of gp120 that binds to the immobilized CD4 is subsequently detected using an anti-gp120 antibody conjugated to an enzyme (like horseradish peroxidase) that produces a measurable colorimetric signal. nih.gov

A reduction in the signal compared to a control without the inhibitor indicates that this compound is successfully blocking the gp120-CD4 interaction. This type of assay can be used to determine the compound's inhibitory concentration (IC₅₀), providing a quantitative measure of its potency. nih.gov This method offers a reliable and high-throughput way to screen this compound and its analogues for their ability to disrupt this key viral binding event. nih.gov

Cell-Based Functional Assays

To move beyond protein-level interactions and understand the effect of a compound on whole cells, a variety of cell-based functional assays are employed. For a compound like this compound and its relatives, which exhibit a range of biological activities from antiviral to cytotoxic, a panel of assays is necessary for comprehensive profiling. nih.govmdpi.com

Antiviral Activity Assays: To assess the anti-HIV potential of batzelladine analogues, researchers utilize human CD4+ T cell lines, such as CEM-GFP cells, which are infected with HIV-1. nih.gov The effectiveness of the compound is measured by quantifying the reduction in a viral protein, such as the p24 antigen, in the cell culture supernatant via an ELISA-based method. nih.gov The compound's cytotoxicity is concurrently measured in the same cell line to ensure that the antiviral effect is not simply due to cell death. nih.gov

Cytotoxicity and Antiproliferative Assays: The cytotoxic effects of batzelladines have been evaluated against various human cancer cell lines, including prostate cancer (PC3, 22Rv1) and lung cancer (A549). mdpi.commdpi.com Common assays used for this purpose include:

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. mdpi.com A reduction in metabolic activity in treated cells compared to controls indicates cytotoxicity.

Colony Formation Assay: This assay assesses the long-term survival and proliferative capacity of cancer cells following treatment. A reduced number or size of colonies indicates an antiproliferative effect. mdpi.comresearchgate.net

Apoptosis Detection: To determine if cell death occurs via apoptosis (programmed cell death), Western blotting is used to detect the cleavage of key proteins like caspase-3 and PARP, which are hallmarks of the apoptotic cascade. mdpi.comresearchgate.net

These cell-based assays are crucial for determining the therapeutic potential and cellular mechanisms of action of this compound, providing essential data on its efficacy and specificity in a biological context.

Q & A

Q. How do researchers design in vivo efficacy studies for this compound while addressing pharmacokinetic limitations?

- Methodological Answer : Overcome poor bioavailability via formulation strategies (e.g., liposomal encapsulation). Use murine malaria models (e.g., P. berghei-infected mice) with staggered dosing regimens. Monitor plasma concentrations via LC-MS/MS and adjust protocols to maintain therapeutic levels above IC90. Include toxicity endpoints (e.g., liver enzyme assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.